molecular formula C16H13ClFNO3S2 B2452081 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide CAS No. 2034257-39-9

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

Cat. No. B2452081
CAS RN: 2034257-39-9
M. Wt: 385.85
InChI Key: QNBLOCIFINDXRN-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a polycyclic aromatic hydrocarbon made up of fused benzene and thiophene rings . The compound you mentioned seems to be a derivative of benzo[b]thiophene, with additional functional groups attached to it .


Synthesis Analysis

While specific synthesis methods for your compound were not found, benzo[b]thiophene derivatives are often synthesized through palladium-catalyzed coupling reactions .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using techniques like X-ray crystallography .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including Buchwald–Hartwig amination .


Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, melting point, and NMR data can be determined experimentally .

Scientific Research Applications

Solution-Processable Organic Semiconductors

Recent research explores solution-processable organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives. These compounds, such as 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene and 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, offer potential for efficient charge transport in electronic devices .

Safety and Hazards

Safety and hazards associated with a compound depend on its specific structure and properties. For example, some benzo[b]thiophene derivatives may have hazard statements associated with them .

Future Directions

Research into benzo[b]thiophene derivatives is ongoing, with potential applications in areas such as medicinal chemistry and materials science .

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3S2/c17-13-7-10(5-6-14(13)18)24(21,22)19-8-15(20)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBLOCIFINDXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide

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